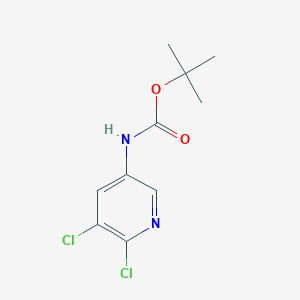

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate

Description

BenchChem offers high-quality tert-Butyl 5,6-dichloropyridin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5,6-dichloropyridin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGGFHSPXVTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626077 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275383-96-5 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate molecular weight

An In-depth Technical Guide to tert-Butyl 5,6-dichloropyridin-3-ylcarbamate: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate, a key building block for professionals in pharmaceutical research and development. We will move beyond simple data presentation to explore the causal reasoning behind its synthesis, the logic of its analytical validation, and its strategic importance in the discovery of novel therapeutics.

Compound Profile and Physicochemical Properties

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is a bifunctional molecule featuring a dichlorinated pyridine core, a common pharmacophore in medicinal chemistry, and a tert-butyloxycarbonyl (Boc) protected amine. This Boc group serves as a crucial protecting element, allowing for selective chemical transformations at other positions of the molecule before its clean and efficient removal under acidic conditions. Its unique electronic and structural features make it a valuable intermediate in the synthesis of complex drug candidates.[1]

Chemical Structure

Caption: Chemical structure of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 279.12 g/mol | Calculated |

| CAS Number | 275383-96-5 | [1] |

| Appearance | White to off-white solid | General Observation |

| Purity | ≥97% | [2] |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Knowledge |

Synthesis and Purification Workflow

The synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is typically achieved via the Boc-protection of the precursor amine, 3-amino-5,6-dichloropyridine. This is a foundational reaction in modern organic synthesis.

Expertise & Experience: The Rationale Behind the Protocol

The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting group source is deliberate. It is a stable, easy-to-handle solid that reacts cleanly with primary and secondary amines. The reaction is often catalyzed by a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The base serves two purposes: it deprotonates the amine to increase its nucleophilicity and neutralizes the acidic byproduct formed during the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and the product, facilitating a homogenous reaction environment.

Purification via flash column chromatography is the standard for removing unreacted starting material and any potential side products, ensuring the high purity required for subsequent steps in a drug discovery campaign.[3]

Diagram of Synthetic Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

-

Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5,6-dichloropyridine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Cool the mixture to 0°C using an ice bath.

-

Base Catalysis : Slowly add triethylamine (TEA, 1.2 eq) to the stirring solution.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup : Once the starting material is consumed, dilute the reaction mixture with DCM. Wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.

Analytical Characterization and Quality Control

A robust analytical package is non-negotiable for validating the identity, structure, and purity of any synthetic intermediate. Each analytical technique provides a unique piece of the puzzle, and together they form a self-validating system.

Expertise & Experience: A Multi-Pronged Analytical Approach

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This is the primary tool for structural confirmation. We expect to see characteristic signals for the aromatic protons on the pyridine ring, as well as a distinct singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling patterns confirm the connectivity of the molecule.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method, and we would look for the [M+H]⁺ ion, which would be the molecular weight plus the mass of a proton. The isotopic pattern due to the two chlorine atoms is a critical signature for confirmation.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for purity assessment. By using a calibrated detector, we can determine the purity of the compound as a percentage of the area under the curve, ensuring it meets the ≥97% standard required for most research applications.

Anticipated Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.5-8.5 ppm), NH proton (~6.5-7.5 ppm, broad), tert-butyl protons (~1.5 ppm, singlet, 9H). |

| Mass Spec (ESI-MS) | [M+H]⁺ | ~279.0, 281.0, 283.0 (characteristic isotopic pattern for two chlorine atoms). |

| HPLC | Purity | ≥97% (as measured by peak area at a specified wavelength, e.g., 254 nm). |

Applications in Drug Discovery

The true value of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate lies in its utility as a versatile synthetic intermediate.[1] The Boc-protected amine allows for nucleophilic or electrophilic substitution reactions to be performed on the pyridine ring. Following these transformations, the Boc group can be easily removed to reveal a primary amine, which can then be used for further derivatization, such as amide bond formation, reductive amination, or urea formation.[4]

This strategy is frequently employed in the synthesis of:

-

Kinase Inhibitors : The pyridine core is a common feature in many kinase inhibitors.

-

GPCR Modulators : Used to build more complex ligands for G-protein coupled receptors.

-

Fragment Libraries : Serves as a well-characterized starting point for fragment-based drug discovery (FBDD).

Safe Handling and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Safety and Handling Precautions

The following precautions are based on data from structurally related compounds and general laboratory safety standards.[5][6][7]

| Precaution Category | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses, lab coat, and nitrile gloves. | To prevent eye and skin contact.[6] |

| Engineering Controls | Handle in a chemical fume hood. | To avoid inhalation of dust or vapors.[5][8] |

| First Aid (Eyes) | Immediately flush with water for at least 15 minutes. | To rinse away the chemical and minimize damage.[7] |

| First Aid (Skin) | Wash affected area with soap and water. | To remove the compound from the skin surface.[6] |

| First Aid (Ingestion) | Do NOT induce vomiting. Seek immediate medical attention. | To prevent further damage to the esophagus.[5] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[5] |

Storage Recommendations

-

Temperature : Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term stability.[9]

-

Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.[9]

-

Container : Keep the container tightly sealed.

References

- AA Blocks. tert-butyl N-[1-amino-3-(4,6-dichloropyridin-3-yl)propan-2-yl]carbamate.

- Fisher Scientific. (2009). Safety Data Sheet.

- Angene Chemical. (2021). Safety Data Sheet.

- Angene Chemical. tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate.

- Chemicea. Material Safety Data Sheet.

- Enamine. Safety Data Sheet.

- PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate.

- BLDpharm. 480452-36-6|tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- Ronga, L., et al. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Center for Biotechnology Information.

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

- Sigma-Aldrich. tert-Butyl (6-chloropyridin-2-yl)carbamate.

- ESL. Tert-butyl (6-aminopyridin-3-yl)(2-(bis(tert-butoxycarbonyl)amino)ethyl)carbamate.

- The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate.

- Glentham. tert-Butyl 5,6-dichloropyridin-3-ylcarbamate, 97% Purity, C10H12Cl2N2O2, 100 mg.

- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- ResearchGate. (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. chemicea.com [chemicea.com]

- 9. tert-Butyl (6-chloropyridin-2-yl)carbamate | 159603-71-1 [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl 5,6-dichloropyridin-3-ylcarbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, tert-butyl 5,6-dichloropyridin-3-ylcarbamate has emerged as a pivotal building block, offering a unique combination of chemical reactivity and structural features that are highly sought after in the development of novel therapeutic agents. The presence of two chlorine atoms on the pyridine ring provides distinct opportunities for selective functionalization, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic elaboration. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile intermediate, underscoring its significance for professionals in the field of drug discovery. Dichloropyridine derivatives are known to be important intermediates in pharmaceutical and medicinal chemistry, finding applications in the synthesis of compounds with a wide range of biological activities, including antibacterial, antianaphilactic, and anticancer properties[1].

Physicochemical Properties: A Foundation for Synthetic Utility

A thorough understanding of the physicochemical properties of tert-butyl 5,6-dichloropyridin-3-ylcarbamate is essential for its effective utilization in synthetic chemistry. These properties dictate its behavior in various reaction conditions and purification processes.

| Property | Value | Source |

| CAS Number | 275383-96-5 | [2] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 263.12 g/mol | [2] |

| IUPAC Name | tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | [2] |

| Synonyms | 3-(Boc-amino)-5,6-dichloropyridine | [2] |

| Appearance | Solid (inferred from related compounds) | N/A |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature based on analogous compounds. | N/A |

| Boiling Point | Not available (likely to decompose at high temperatures). | N/A |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. Insoluble in water. | Inferred from synthesis protocols[3]. |

Synthesis: A Practical Approach to a Key Intermediate

The synthesis of tert-butyl 5,6-dichloropyridin-3-ylcarbamate is achieved through the protection of the amino group of 5,6-dichloropyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely used method for the introduction of the Boc protecting group onto an amine.

Experimental Protocol: Boc Protection of 5,6-dichloropyridin-3-amine[3]

Materials:

-

5,6-dichloropyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of 5,6-dichloropyridin-3-amine in THF (0.2 M) stirred at 0 °C, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then heat to 40 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until full conversion of the starting material is observed.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired tert-butyl 5,6-dichloropyridin-3-ylcarbamate.

Causality Behind Experimental Choices:

-

The use of a slight excess of Boc₂O ensures the complete conversion of the starting amine.

-

THF is a suitable solvent as it dissolves both the starting material and the reagent and is relatively inert under the reaction conditions.

-

The aqueous workup with NaHCO₃ removes any unreacted Boc₂O and acidic byproducts.

-

Drying the organic layer is crucial to prevent hydrolysis of the product during concentration.

Spectral Data Interpretation: A Guide for Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The proton at the 2-position and the proton at the 4-position will appear as doublets due to coupling with each other.

-

NH Proton: A broad singlet in the region of δ 6.5-9.5 ppm, which may be exchangeable with D₂O.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy (Predicted)

-

Pyridine Carbons: Four signals in the aromatic region (typically δ 110-160 ppm). The carbons bearing chlorine atoms will be significantly downfield.

-

Carbonyl Carbon: A signal around δ 150-155 ppm.

-

tert-Butyl Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹.

-

C-N Stretch: Bands in the fingerprint region (1200-1350 cm⁻¹).

-

C-Cl Stretches: Absorptions in the lower frequency region of the fingerprint, typically below 800 cm⁻¹.

Reactivity and Synthetic Applications: A Versatile Chemical Handle

The reactivity of tert-butyl 5,6-dichloropyridin-3-ylcarbamate is primarily dictated by the interplay between the Boc-protected amino group and the two chlorine substituents on the pyridine ring.

Reactivity of the Boc-Protected Amine

The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions[4]. Its primary function is to deactivate the nucleophilicity of the amino group, allowing for selective reactions at other positions of the molecule. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to regenerate the free amine[5]. This deprotection step is often high-yielding and proceeds under mild conditions.

Reactivity of the Dichloropyridine Ring

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom activates the ring towards nucleophilic attack. The position of substitution will depend on the nature of the nucleophile and the reaction conditions. This allows for the introduction of a wide variety of functional groups, making it a valuable scaffold in combinatorial chemistry and library synthesis. The versatility of dichloropyridine derivatives is well-established in the synthesis of key pharmaceutical intermediates[6].

Applications in Drug Discovery: A Privileged Scaffold

The 3,5-dichloropyridine scaffold, a core component of the title compound, is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a versatile template for the development of ligands for a variety of biological targets[7]. The unique electronic properties and substitution pattern of dichloropyridines allow for fine-tuning of the physicochemical and pharmacological properties of drug candidates[7].

Derivatives of dichloropyridines have been successfully incorporated into molecules targeting a range of biological pathways, leading to the development of potential treatments for inflammatory diseases, bacterial infections, and cancer[1][7]. For instance, the dichloropyridine moiety has been shown to be critical for the activity of certain P2X7 receptor antagonists, which are being investigated for the treatment of inflammatory conditions[7].

Safety and Handling: A Prudent Approach

While a specific Safety Data Sheet (SDS) for tert-butyl 5,6-dichloropyridin-3-ylcarbamate is not widely available, safety precautions can be inferred from data on structurally related compounds, such as other chlorinated pyridines and tert-butyl carbamates.

General Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[8][9][10].

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields[10].

-

Fire Safety: While not highly flammable, appropriate fire extinguishers (e.g., dry chemical, carbon dioxide) should be available[8].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[9].

Toxicological Information (Inferred):

Based on analogous compounds, tert-butyl 5,6-dichloropyridin-3-ylcarbamate may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[10]. Acute toxicity is a potential concern, and appropriate care should be taken to avoid exposure.

Conclusion: A Versatile Tool for the Medicinal Chemist

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate stands as a testament to the power of strategic molecular design in drug discovery. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. The ability to selectively functionalize the dichloropyridine core, coupled with the reliable chemistry of the Boc protecting group, provides a robust platform for the creation of diverse chemical libraries and the optimization of lead compounds. As the quest for novel and more effective therapeutics continues, the importance of key intermediates like tert-butyl 5,6-dichloropyridin-3-ylcarbamate in enabling innovative drug design is set to grow.

References

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. Available at: [Link]

-

2,6-Dichloropyridine-3,5-dicarbonitrile. National Institutes of Health. Available at: [Link]

-

tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Institutes of Health. Available at: [Link]

- BOC protection method for aminopyridine. Google Patents.

-

Supporting Information for "A Simple and Efficient Method for the N-tert-Butoxycarbonylation of Amines". Available at: [Link]

-

TERT-BUTYL N-(5,6-DICHLOROPYRIDIN-3-YL)CARBAMATE. Matrix Fine Chemicals. Available at: [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

- BOC protection method for aminopyridine. Google Patents.

-

Safety Data Sheet. Angene Chemical. Available at: [Link]

-

tert-Butyl carbamate. NIST WebBook. Available at: [Link]

-

Figure S20. 13 C-NMR of tert-butyl... ResearchGate. Available at: [Link]

-

Experimental Procedure. The Royal Society of Chemistry. Available at: [Link]

-

The reactivity of the N-Boc protecting group: an underrated feature. ElectronicsAndBooks. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

1H NMR Spectrum (PHY0015994). PhytoBank. Available at: [Link]

-

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate. Angene Chemical. Available at: [Link]

-

tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. PubChem. Available at: [Link]

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

-

tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. PubChem. Available at: [Link]

Sources

- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL N-(5,6-DICHLOROPYRIDIN-3-YL)CARBAMATE | CAS 275383-96-5 [matrix-fine-chemicals.com]

- 3. 98121-41-6 | 3-Amino-5,6-dichloropyridine | Chlorides | Ambeed.com [ambeed.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to tert-Butyl 5,6-dichloropyridin-3-ylcarbamate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, a detailed synthesis protocol, its physicochemical properties, and its emerging role in the synthesis of novel therapeutic agents.

Introduction: A Versatile Scaffold in Drug Discovery

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate (CAS No. 275383-96-5) belongs to the class of Boc-protected aminopyridines. The strategic placement of chloro substituents on the pyridine ring, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine, makes this molecule a highly versatile intermediate in the synthesis of complex pharmaceutical compounds. The Boc group provides a stable yet readily cleavable protecting moiety, allowing for selective reactions at other positions of the molecule. The dichloropyridine core is a common feature in a variety of biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. In medicinal chemistry, this compound serves as a crucial starting material for the development of novel drug candidates with potential therapeutic applications.[1] Researchers utilize its unique structure and reactivity to design and synthesize molecules with specific pharmacological activities.

Chemical Structure and Properties

The chemical structure of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is characterized by a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a tert-butoxycarbonylamino group at position 3.

Molecular Formula: C₁₀H₁₂Cl₂N₂O₂

Molecular Weight: 263.12 g/mol

Structure:

Caption: Chemical structure of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 263.118 g/mol | |

| XLogP3 | 3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 262.0276 g/mol | |

| Topological Polar Surface Area | 51.2 Ų | |

| Heavy Atom Count | 16 | |

| Formal Charge | 0 | |

| Complexity | 256 |

Synthesis Protocol

The synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is a two-step process that begins with the synthesis of the precursor, 5,6-dichloropyridin-3-amine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 5,6-dichloropyridin-3-amine

This precursor can be synthesized via the reduction of 2,3-dichloro-5-nitropyridine.

Reaction Scheme:

Caption: Synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.

Experimental Protocol:

-

Dissolve 5,6-dichloropyridin-3-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) either as a solid or dissolved in the same solvent.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.

Structural Elucidation and Characterization

The structure of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate can be confirmed using a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of δ 1.4-1.6 ppm. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). The NH proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate group will be observed further downfield, typically in the range of δ 150-155 ppm. The signals for the carbons of the dichloropyridine ring will appear in the aromatic region, with their chemical shifts influenced by the chloro and carbamate substituents.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibration of the carbamate group around 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the tert-butyl and aromatic groups in the range of 2850-3100 cm⁻¹.

-

C=O stretching vibration of the carbamate carbonyl group, which is a strong band typically appearing around 1700-1725 cm⁻¹.

-

C-N stretching and N-H bending vibrations in the fingerprint region.

-

C-Cl stretching vibrations, which are typically found in the lower frequency region of the fingerprint region.

Applications in Drug Development

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is a valuable building block for the synthesis of a wide range of biologically active molecules. The dichloropyridine moiety is a key pharmacophore in many compounds with diverse therapeutic activities. The Boc-protected amine allows for the introduction of various substituents at this position after deprotection, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

The versatility of this intermediate makes it a crucial component in the development of novel therapeutics targeting a range of diseases. Its use as a starting material in multi-step syntheses highlights its importance in modern medicinal chemistry and drug discovery programs. [2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-Butyl 5,6-dichloropyridin-3-ylcarbamate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its structure, a detailed protocol for its synthesis, and an outline of its characterization, underscoring its importance as a foundational building block for the creation of novel therapeutic agents.

References

-

PrepChem. Synthesis of 3-amino-5,6-dichloropyridine. Available at: [Link]

-

Angene Chemical. tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate. Available at: [Link]

-

PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. PubChem Compound Database; CID=77922. Available at: [Link]

-

NIST. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

-

Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1531–o1532. Available at: [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

-

Georganics. 5,6-Dichloropyridin-3-amine. Available at: [Link]

-

An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. (2021). University of East Anglia. Available at: [Link]

- Google Patents. Synthetic method of 2-amino-3,5-dichloropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. Available at: [Link]

-

tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate synthesis. Mol-Instincts. Available at: [Link]

-

SpectraBase. tert-Butyl carbamate. Available at: [Link]

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. National Center for Biotechnology Information. PubChem Compound Database; CID=53415320. Available at: [Link]

-

UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate

This guide provides a comprehensive overview of the synthetic pathways leading to tert-Butyl 5,6-dichloropyridin-3-ylcarbamate, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies.

Introduction: Significance of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate

The dichloro-substituted pyridine core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a protected amine functionality, such as a tert-butoxycarbonyl (Boc) group, at the 3-position provides a versatile handle for further molecular elaboration. tert-Butyl 5,6-dichloropyridin-3-ylcarbamate serves as a crucial building block in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. Its controlled synthesis is therefore of paramount importance for advancing drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the target molecule can be logically dissected into two primary stages: the formation of the core intermediate, 5,6-dichloropyridin-3-amine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) moiety.

Two principal synthetic routes for the preparation of 5,6-dichloropyridin-3-amine have been identified and will be discussed in detail:

-

Route A: Reduction of a nitro-precursor, specifically 2,3-dichloro-5-nitropyridine.

-

Route B: Rearrangement of a carboxylic acid derivative, namely 5,6-dichloronicotinic acid, via a Hofmann or Curtius rearrangement.

The choice between these routes often depends on the availability of starting materials, scalability, and safety considerations. This guide will provide a detailed protocol for the most direct and commonly employed method (Route A) and discuss the mechanistic principles and practical aspects of the alternative (Route B).

Synthesis Pathway Diagram

Caption: Synthetic routes to tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.

Experimental Protocols

Synthesis of 5,6-dichloropyridin-3-amine (Route A)

This protocol details the reduction of 2,3-dichloro-5-nitropyridine to the corresponding amine.

Materials:

-

2,3-dichloro-5-nitropyridine

-

Iron powder

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Toluene

Procedure:

-

In a suitable reaction vessel, dissolve 77.2 g (0.4 mol) of 2,3-dichloro-5-nitropyridine in 135 ml of glacial acetic acid.

-

With vigorous stirring, add 800 ml of water to the solution.

-

In portions, carefully add 111.7 g (2 mol) of iron powder to the mixture, ensuring the internal temperature does not exceed 50°C. Cooling may be necessary.

-

After the addition is complete, continue stirring the mixture until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite under suction to remove the iron salts.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers and wash with water until the aqueous layer is neutral.

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from toluene to afford pure 5,6-dichloropyridin-3-amine.[1]

Boc Protection of 5,6-dichloropyridin-3-amine

This protocol describes the final step to obtain the target compound.

Materials:

-

5,6-dichloropyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (Et3N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

Procedure:

-

Dissolve 5,6-dichloropyridin-3-amine in dichloromethane.

-

To this solution, add triethylamine (typically 1.1 to 1.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (typically 1.1 to 1.3 equivalents) in dichloromethane to the reaction mixture at room temperature.[2][3]

-

Stir the reaction at room temperature for 2-3 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with excess dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield tert-Butyl 5,6-dichloropyridin-3-ylcarbamate as a solid.[2]

Mechanistic Insights and Alternative Pathways

Boc Protection Mechanism

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable carbon dioxide gas and tert-butoxide. The base in the reaction serves to neutralize the protonated amine that is formed.[3][4]

Alternative Synthesis of 5,6-dichloropyridin-3-amine via Hofmann or Curtius Rearrangement (Route B)

An alternative and elegant approach to 5,6-dichloropyridin-3-amine involves the Hofmann or Curtius rearrangement, starting from 5,6-dichloronicotinic acid.[5][6][7][8][9]

-

Hofmann Rearrangement: In this method, 5,6-dichloronicotinamide (prepared from the corresponding carboxylic acid) is treated with bromine and a strong base (e.g., NaOH). This leads to the formation of an isocyanate intermediate, which is then hydrolyzed to the desired amine with the loss of carbon dioxide.[10][11][12]

-

Curtius Rearrangement: This rearrangement involves the thermal decomposition of an acyl azide, derived from 5,6-dichloronicotinic acid. The acyl azide rearranges to an isocyanate with the loss of nitrogen gas. Similar to the Hofmann rearrangement, the isocyanate is subsequently hydrolyzed to yield the primary amine. The Curtius rearrangement is often favored for its milder conditions and the avoidance of halogens as reagents.[10][11][12][13][14]

Both rearrangement pathways provide a viable alternative to the reduction of the nitro compound, particularly if 5,6-dichloronicotinic acid is a more readily available starting material.

Data Presentation

| Parameter | Route A (Reduction) | Route B (Rearrangement) | Boc Protection |

| Starting Material | 2,3-dichloro-5-nitropyridine | 5,6-dichloronicotinic acid | 5,6-dichloropyridin-3-amine |

| Key Reagents | Fe, Acetic Acid | SOCl2, NH4OH, Br2/NaOH (Hofmann) or DPPA (Curtius) | Boc2O, Et3N |

| Typical Yield | High | Generally Good to High | High |

| Key Advantages | Direct, often high yielding | Avoids nitration, can be milder | Efficient, well-established |

| Key Considerations | Exothermic reaction, metal waste | Multi-step, potential for side reactions | Use of base is crucial |

Conclusion

The synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is a critical process for the advancement of various drug discovery programs. The presented guide offers two robust synthetic strategies for the key intermediate, 5,6-dichloropyridin-3-amine, with the reduction of 2,3-dichloro-5-nitropyridine being a direct and efficient method. The subsequent Boc protection is a straightforward and high-yielding transformation. The choice of the synthetic route will ultimately be guided by factors such as starting material availability, scalability, and process safety. The detailed protocols and mechanistic discussions herein provide a solid foundation for the successful synthesis of this valuable building block.

References

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

-

National Institutes of Health. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Curtius Rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Georganics. (n.d.). 5,6-Dichloropyridin-3-amine - High purity | EN. Retrieved from [Link]

-

YouTube. (2025, February 18). Hofmann and Curtius Rearrangements. Retrieved from [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 12). Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. biosynth.com [biosynth.com]

- 6. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5,6-Dichloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. youtube.com [youtube.com]

- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to tert-butyl 5,6-dichloropyridin-3-ylcarbamate, a key building block in pharmaceutical and agrochemical research. The primary focus is on the robust and widely adopted route commencing from 5,6-dichloronicotinic acid via a Curtius rearrangement. This document offers a detailed analysis of starting materials, step-by-step experimental protocols, mechanistic insights, and critical process considerations to ensure reproducible and high-yield synthesis. The content is tailored for researchers, chemists, and process development professionals, aiming to provide both theoretical understanding and practical, actionable guidance.

Introduction and Strategic Overview

Tert-butyl 5,6-dichloropyridin-3-ylcarbamate serves as a crucial intermediate for the synthesis of complex heterocyclic molecules. The presence of the dichloro-substituted pyridine ring, coupled with a versatile Boc-protected amine, makes it an attractive precursor for introducing the 3-amino-5,6-dichloropyridine scaffold in drug discovery programs.

The synthesis of this target molecule predominantly relies on the conversion of a carboxylic acid to a protected amine with the loss of one carbon atom. The Curtius rearrangement is an exemplary transformation for this purpose, offering high functional group tolerance and predictable stereochemical retention.[1] This guide will focus on the synthetic route beginning with 5,6-dichloronicotinic acid, a commercially available and logical starting material.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points directly to 3-amino-5,6-dichloropyridine as the immediate precursor for Boc-protection. However, a more versatile and common approach involves a rearrangement reaction from a C6 carboxylic acid precursor. This strategy leverages the Curtius rearrangement, which transforms a carboxylic acid into an isocyanate that can be trapped in situ.

The chosen synthetic strategy is as follows:

-

Starting Material: 5,6-Dichloronicotinic Acid

-

Key Transformation: One-pot Curtius rearrangement to form an isocyanate intermediate.

-

Final Step: In situ trapping of the isocyanate with tert-butanol to yield the target carbamate.

This approach is favored for its operational simplicity and the avoidance of handling potentially hazardous azide intermediates directly.[2]

Starting Material Analysis: 5,6-Dichloronicotinic Acid

The quality and purity of the starting material are paramount for the success of any synthetic sequence.

-

Chemical Name: 5,6-Dichloronicotinic Acid

-

CAS Number: 41667-95-2[3]

-

Molecular Formula: C₆H₃Cl₂NO₂[4]

-

Molecular Weight: 192.00 g/mol [4]

-

Appearance: Typically a white to off-white solid.

-

Solubility: Soluble in polar organic solvents such as THF, MeOH, and aqueous base.

Procurement and Quality Control: 5,6-Dichloronicotinic acid is available from numerous chemical suppliers.[3] Before use, it is crucial to verify its identity and purity via standard analytical techniques (¹H NMR, LC-MS). The presence of residual starting materials from its own synthesis (e.g., from the hydrolysis of ethyl 5,6-dichloronicotinate) can impact the efficiency of the subsequent Curtius rearrangement.[5] One common synthetic route to this starting material involves the chlorination of 6-hydroxynicotinic acid.[6]

Synthetic Pathway: Curtius Rearrangement Route

This section details the most reliable and widely implemented method for synthesizing tert-butyl 5,6-dichloropyridin-3-ylcarbamate. The process is a one-pot procedure that leverages Diphenylphosphoryl Azide (DPPA) as a safe and efficient reagent for the Curtius rearrangement.[7]

Overall Reaction Scheme

dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Caption: Overall workflow for the synthesis.

Mechanism of the DPPA-Mediated Curtius Rearrangement

The reaction proceeds through several well-established steps:

-

Activation: The carboxylic acid is activated by DPPA in the presence of a base (e.g., triethylamine) to form a mixed anhydride.

-

Azide Formation: An intramolecular nucleophilic attack by the azide moiety displaces diphenylphosphate, generating the acyl azide in situ.[2]

-

Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement, losing molecular nitrogen (N₂) and forming the isocyanate intermediate with complete retention of configuration.[8][9]

-

Trapping: The highly reactive isocyanate is immediately trapped by tert-butanol, which is present in the reaction mixture, to form the stable tert-butyl carbamate (Boc-protected amine).[10]

dot graph "Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Caption: Simplified mechanism of the one-pot Curtius reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. |

| 5,6-Dichloronicotinic Acid | 41667-95-2 | 192.00 | 1.0 |

| Diphenylphosphoryl Azide (DPPA) | 26386-88-9 | 275.22 | 1.1 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.1 |

| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | 1.5 |

| Toluene | 108-88-3 | 92.14 | - |

Procedure:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5,6-dichloronicotinic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension (approx. 0.2 M concentration).

-

Reagent Addition: Add tert-butanol (1.5 eq) and triethylamine (1.1 eq) to the suspension. Stir the mixture at room temperature for 10 minutes.

-

DPPA Addition: Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the reaction mixture at room temperature. Caution: DPPA is an azide and should be handled with appropriate safety measures, although it is significantly more stable than other azide sources.[11][12]

-

Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting carboxylic acid.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford tert-butyl 5,6-dichloropyridin-3-ylcarbamate as a solid.

Alternative Synthetic Considerations

While the Curtius rearrangement is highly effective, other routes exist. One alternative involves the direct Boc-protection of 3-amino-5,6-dichloropyridine.

Synthesis of 3-amino-5,6-dichloropyridine

The key intermediate, 3-amino-5,6-dichloropyridine, can be synthesized via the reduction of a nitro-precursor. A typical procedure involves the reduction of 2,3-dichloro-5-nitropyridine using iron powder in acetic acid.[13]

Boc-Protection of the Amine

The resulting 3-amino-5,6-dichloropyridine can be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).[14]

dot graph "Alternative_Route" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Caption: Alternative synthesis via an amino-pyridine intermediate.

Comparison of Routes:

-

Curtius Route: More convergent and often higher yielding in a single transformation from a readily available acid. Avoids handling the free aminopyridine.

-

Amine Protection Route: A viable, multi-step alternative. May be preferable if 3-amino-5,6-dichloropyridine is already available or if issues arise with the rearrangement.

Safety and Handling

-

Diphenylphosphoryl Azide (DPPA): While considered a stable liquid, DPPA is an organic azide and should be treated as potentially explosive.[11] Avoid heating neat DPPA and always conduct the reaction behind a blast shield. It is a source of the toxic azide ion.

-

Toluene: Flammable liquid and vapor. Use in a well-ventilated fume hood.

-

Triethylamine: Corrosive and flammable. Handle with appropriate personal protective equipment (PPE).

-

General Precautions: Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of tert-butyl 5,6-dichloropyridin-3-ylcarbamate is most efficiently and reliably achieved through a one-pot Curtius rearrangement of 5,6-dichloronicotinic acid using DPPA and tert-butanol. This method offers high yields, operational simplicity, and enhanced safety compared to traditional multi-step methods involving the isolation of acyl azides. By carefully selecting high-purity starting materials and adhering to the detailed protocol, researchers can consistently produce this valuable intermediate for applications in drug development and chemical synthesis.

References

-

Synlett. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Isocyanate-based multicomponent reactions. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. 5,6-Dichloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Commercial Availability and Application of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate, a key heterocyclic building block for professionals in pharmaceutical research and drug development. The document details the compound's chemical profile, commercial availability, and strategic considerations for procurement versus in-house synthesis. Authored from the perspective of a senior application scientist, this guide offers practical, field-proven insights, including detailed protocols for synthesis and quality control, and explores the compound's utility in medicinal chemistry. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the 3-amino position of the 5,6-dichloropyridine scaffold makes this reagent a versatile intermediate for constructing complex molecular architectures.

Compound Profile & Physicochemical Properties

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is a stable, solid compound valued for its bifunctional nature: a nucleophilic amino group masked by an acid-labile Boc protecting group, and a dichlorinated pyridine ring ripe for functionalization.

| Identifier | Value |

| IUPAC Name | tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate |

| CAS Number | 275383-96-5[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂[1][2][4] |

| Molecular Weight | 263.12 g/mol [1][2][4] |

| InChIKey | DKHGGFHSPXVTDE-UHFFFAOYSA-N[1] |

| Property | Description |

| Appearance | Typically a white to off-white solid. |

| Purity | Commercially available with ≥97% purity.[1][4] |

| Storage | Recommended storage is in a dry, sealed container at 2-8°C.[3] |

| Solubility | Soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and methanol. |

Commercial Landscape and Procurement

The compound is readily available from a range of chemical suppliers, catering to both small-scale research and larger developmental needs.

Strategic Procurement: For researchers, the decision to purchase or synthesize this intermediate depends on factors like required quantity, purity specifications, timeline, and cost. While purchasing offers speed and certified quality, in-house synthesis can be more cost-effective for large quantities or when the precursor is readily available.

start [label="Need tert-Butyl\n5,6-dichloropyridin-3-ylcarbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; quant [label="Quantity Required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="High Purity (≥97%)\nwith CoA Required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; timeline [label="Urgent Timeline?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; buy [label="Purchase from\nCommercial Supplier", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesize [label="Consider In-House Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> quant; quant -> purity [label="Small Scale\n(<10g)"]; quant -> synthesize [label="Large Scale\n(>100g)"]; purity -> timeline [label="Yes"]; purity -> synthesize [label="No"]; timeline -> buy [label="Yes"]; timeline -> synthesize [label="No"]; }

Diagram 1: Procurement Decision Workflow

Representative Commercial Suppliers:

| Supplier | Typical Purity | Common Quantities Offered |

| BLDpharm[3] | ≥97% | mg to multi-gram scales |

| Matrix Fine Chemicals[1] | 97% | Custom quantities upon request |

| Fisher Scientific[4] | 97% | 100 mg |

Scientist's Note: When procuring, always request a Certificate of Analysis (CoA) to verify purity and identity via methods like HPLC and ¹H NMR. Ensure the Safety Data Sheet (SDS) is reviewed for proper handling and storage procedures.

**4. Synthesis and Quality Control

A robust understanding of the compound's synthesis is critical for troubleshooting and for occasions where in-house preparation is preferred. The most direct route is the Boc protection of its commercially available precursor, 5,6-Dichloropyridin-3-amine.

node_start [label="{ 5,6-Dichloropyridin-3-amine | CAS: 98121-41-6}", fillcolor="#F1F3F4", fontcolor="#202124"]; node_reagent [label="{ Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N) | Solvent (e.g., DCM)}", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; node_product [label="{ tert-Butyl 5,6-dichloropyridin-3-ylcarbamate | CAS: 275383-96-5}", fillcolor="#34A853", fontcolor="#FFFFFF"];

node_start -> node_reagent [arrowhead=none]; node_reagent -> node_product [label="Boc Protection"]; }

Diagram 2: Synthetic Pathway

Experimental Protocol: Boc Protection of 5,6-Dichloropyridin-3-amine

This protocol describes a standard, reliable method for synthesizing the title compound.

Objective: To protect the primary amine of 5,6-Dichloropyridin-3-amine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

5,6-Dichloropyridin-3-amine (CAS 98121-41-6)[6][7][8][9][10]

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5,6-Dichloropyridin-3-amine in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Addition of Base: Add 1.2 equivalents of triethylamine to the solution and stir for 5-10 minutes at room temperature.

-

Causality Note: Triethylamine acts as a base to neutralize the HCl byproduct that would otherwise form, preventing protonation of the starting amine which would render it non-nucleophilic.[11]

-

-

Addition of Boc Anhydride: Dissolve 1.1 equivalents of (Boc)₂O in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at room temperature.

-

Causality Note: A slight excess of (Boc)₂O ensures complete conversion of the starting material. The reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon of the anhydride.[12]

-

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup: a. Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel. b. Separate the layers. Extract the aqueous layer twice more with DCM. c. Combine the organic layers and wash with brine. d. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-Butyl 5,6-dichloropyridin-3-ylcarbamate as a solid.

Self-Validating System: Quality Control Checklist

To ensure the integrity of the material, whether purchased or synthesized, the following analytical checks are mandatory.

| Analytical Method | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), and aromatic protons on the pyridine ring. The absence of residual solvent and starting material signals confirms purity. |

| HPLC | Quantitative purity determination. | A single major peak with purity ≥97%. This method is crucial for detecting non-volatile impurities.[13] |

| LC-MS | Identity confirmation. | The mass spectrum should show the expected molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight. |

Applications in Drug Discovery

The title compound is a strategic intermediate in medicinal chemistry. The Boc group provides robust protection for the amine under a wide range of conditions (e.g., basic, nucleophilic, reductive) while being easily removable under mild acidic conditions (e.g., trifluoroacetic acid in DCM).[11][12][14][15] This "on/off" capability allows for selective chemical transformations at other sites of the molecule.

Strategic Utility:

-

Masked Nucleophile: The Boc-protected amine prevents unwanted side reactions during modifications of the pyridine ring.

-

Sequential Functionalization: After other synthetic steps are completed, the Boc group can be cleaved to reveal the primary amine, which can then participate in reactions like amide bond formation, sulfonylation, or reductive amination to build more complex structures.

start_node [label="{ tert-Butyl\n5,6-dichloropyridin-3-ylcarbamate}", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="{ Acidic Deprotection | e.g., TFA in DCM}", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="{ 5,6-Dichloropyridin-3-amine | Free Amine}", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction1 [label="Amide Coupling\n(R-COCl, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction2 [label="Sulfonylation\n(R-SO₂Cl, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction3 [label="Reductive Amination\n(R-CHO, NaBH(OAc)₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start_node -> deprotection [arrowhead=none]; deprotection -> intermediate [label="Cleavage"]; intermediate -> reaction1; intermediate -> reaction2; intermediate -> reaction3; }

Diagram 3: Application & Deprotection Workflow

Handling, Storage, and Stability

Handling:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

Storage:

-

Store in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.

-

The recommended storage temperature is 2-8°C to ensure long-term stability.[3]

Stability:

-

The Boc protecting group is stable to basic and nucleophilic conditions but is labile to strong acids.[14][16]

-

Prolonged exposure to acidic environments, even atmospheric moisture over long periods, can lead to slow hydrolysis. Therefore, storage in a tightly sealed container is crucial.

-

The compound is generally thermally stable under standard laboratory conditions but should be protected from excessive heat.

Conclusion

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate stands out as a high-value, commercially accessible building block for pharmaceutical R&D. Its well-defined chemical properties, coupled with the strategic utility of the Boc protecting group, provide chemists with a reliable tool for the synthesis of novel and complex molecular entities. This guide has outlined the critical parameters for its procurement, synthesis, quality validation, and application, empowering researchers to integrate this versatile intermediate into their discovery workflows with confidence and scientific rigor.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate. Matrix Fine Chemicals. [Link]

-

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate PDF. Matrix Fine Chemicals. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

3-Amino-5,6-dichloropyridine. Ivy Fine Chemicals. [Link]

-

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate. Angene Chemical. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

tert-butyl N-[2-amino-2-(5,6-dichloropyridin-3-yl)ethyl]carbamate. AA Blocks. [Link]

-

5,6-Dichloropyridin-3-amine. Georganics. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

tert-butyl N-[1-amino-3-(4,6-dichloropyridin-3-yl)propan-2-yl]carbamate. AA Blocks. [Link]

-

EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti. U.S. EPA. [Link]

-

tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. PMC - NIH. [Link]

-

Tert-Butyl (S)-(1-(3,6-Dibromopyridin-2-Yl)-2- (3,5-Difluorophenyl)Ethyl) Carbamate API Manufacturers & Suppliers. Pharmaoffer.com. [Link]

-

tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate. Oakwood Chemical. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

-

1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

-

Supporting Information. [Source Not Identified]. [Link]

- BOC protection method for aminopyridine.

-

ANALYTICAL METHODS. [Source Not Identified]. [Link]

Sources

- 1. TERT-BUTYL N-(5,6-DICHLOROPYRIDIN-3-YL)CARBAMATE | CAS 275383-96-5 [matrix-fine-chemicals.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. 275383-96-5|tert-Butyl (5,6-dichloropyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. angenechemical.com [angenechemical.com]

- 6. ivychem.com [ivychem.com]

- 7. 5-Amino-2.3-dichloropyridine 97 98121-41-6 [sigmaaldrich.com]

- 8. 5,6-Dichloropyridin-3-amine - High purity | EN [georganics.sk]

- 9. chemscene.com [chemscene.com]

- 10. 98121-41-6 | MFCD03840434 | 3-Amino-5,6-dichloropyridine [aaronchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Analysis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate: A Technical Guide

Despite a comprehensive search for spectroscopic data for tert-Butyl 5,6-dichloropyridin-3-ylcarbamate (CAS 446261-23-4), including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, no publicly available experimental data could be located. This guide will, therefore, provide a theoretical framework for the expected spectroscopic characteristics of this molecule, based on the analysis of its structural features and data from analogous compounds. This document is intended to serve as a predictive guide for researchers and drug development professionals working with this and related compounds.

Molecular Structure and Expected Spectroscopic Behavior

Tert-butyl 5,6-dichloropyridin-3-ylcarbamate is a molecule of interest in medicinal chemistry and drug discovery, serving as a potential building block for more complex pharmaceutical agents. Its structure comprises a dichlorinated pyridine ring, a carbamate linker, and a tert-butyl group. The electronic environment of each proton and carbon atom is unique, which would give rise to a distinct spectroscopic fingerprint.

Molecular Structure:

A detailed analysis of this structure allows for the prediction of its spectral characteristics.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For tert-butyl 5,6-dichloropyridin-3-ylcarbamate, the following proton signals are anticipated:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.50 | Singlet (s) | 9H | tert-Butyl protons (-C(CH₃)₃) | The nine protons of the tert-butyl group are chemically equivalent and shielded, expected to appear as a sharp singlet in the upfield region. |

| ~7.80 - 8.20 | Doublet (d) | 1H | Pyridine H-4 | The proton at position 4 is expected to be deshielded due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms. It would likely appear as a doublet due to coupling with the H-2 proton. |

| ~8.30 - 8.70 | Doublet (d) | 1H | Pyridine H-2 | The proton at position 2 is also significantly deshielded by the adjacent nitrogen and the carbamate substituent. It would likely appear as a doublet due to coupling with the H-4 proton. |